3-Methyl-4-(pyridin-2-yloxy)aniline 3-Methyl-4-(pyridin-2-yloxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207456
InChI: InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-Methyl-4-(pyridin-2-yloxy)aniline

CAS No.:

Cat. No.: VC16207456

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-(pyridin-2-yloxy)aniline -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-methyl-4-pyridin-2-yloxyaniline
Standard InChI InChI=1S/C12H12N2O/c1-9-8-10(13)5-6-11(9)15-12-4-2-3-7-14-12/h2-8H,13H2,1H3
Standard InChI Key JDFDKKFPCWNTQI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N)OC2=CC=CC=N2

Introduction

3-Methyl-4-(pyridin-2-yloxy)aniline is a compound classified as an aromatic amine due to the presence of both an aniline and a pyridine ring. This compound is of interest in various chemical and biological studies due to its structural properties, which may confer potential biological activities. The compound's structure consists of a methyl group attached to the benzene ring of aniline, with a pyridin-2-yloxy group attached at the 4-position of the aniline ring.

Synthesis and Preparation

The synthesis of 3-Methyl-4-(pyridin-2-yloxy)aniline typically involves the reaction of 3-methylaniline with 2-hydroxypyridine in the presence of a suitable catalyst or coupling agent. The specific conditions and reagents may vary depending on the desired yield and purity of the product.

Biological Activity and Potential Applications

While specific biological activities of 3-Methyl-4-(pyridin-2-yloxy)aniline are not extensively documented, compounds with similar structures have shown potential in various biological applications. For instance, aromatic amines can exhibit antimicrobial, antiviral, or anticancer properties depending on their substituents and structural modifications.

Potential ApplicationDescription
Antimicrobial ActivitySome aromatic amines have shown activity against bacteria and fungi.
Antiviral ActivityModifications to the aromatic amine structure can lead to compounds with antiviral properties.
Anticancer ActivityCertain aromatic amines have been studied for their potential anticancer effects.

Research Findings and Future Directions

Research on 3-Methyl-4-(pyridin-2-yloxy)aniline is limited, but studies on related compounds suggest that modifications to the aromatic amine structure can significantly impact biological activity. Future research could focus on synthesizing derivatives with enhanced biological properties and evaluating their efficacy in various therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator